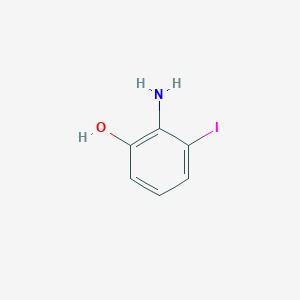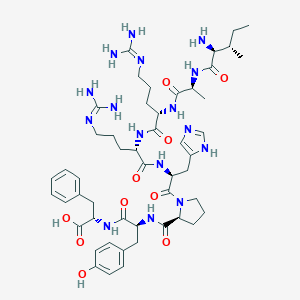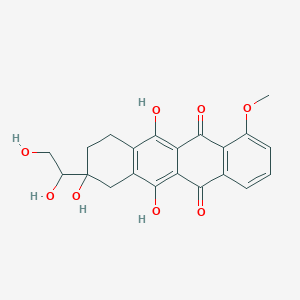
2-Methyl-1,3-cyclopentanedione
Übersicht
Beschreibung
2-Methylcyclopentane-1,3-dione is an organic compound with the molecular formula C₆H₈O₂. It is a key intermediate in the synthesis of various natural products and pharmaceuticals. The compound is characterized by a cyclopentane ring with two carbonyl groups at the 1 and 3 positions and a methyl group at the 2 position.
Wirkmechanismus
Target of Action
It has been used to explore deoxycholic acid (dca) induced changes in cell signaling , suggesting that it may interact with cellular signaling pathways.
Mode of Action
It’s known that the compound has been used in the synthesis of (-)-curcumanolide a and (-)-curcumalactone by aldol-lactonization . This suggests that it may interact with its targets through a mechanism involving the formation of lactone rings.
Biochemical Pathways
2-Methyl-1,3-cyclopentanedione has been used to explore deoxycholic acid (DCA) induced changes in cell signaling . DCA is a secondary bile acid implicated in numerous pathological conditions . Therefore, it’s possible that this compound may affect similar biochemical pathways as DCA, although this requires further investigation.
Result of Action
It has been used to explore deoxycholic acid (dca) induced changes in cell signaling , suggesting that it may have a role in modulating cellular signaling pathways.
Biochemische Analyse
Biochemical Properties
It is known to be an efficient synthon for the synthesis of various compounds . It has been used in the synthesis of (-)-curcumanolide A and (-)-curcumalactone by aldol-lactonization .
Cellular Effects
It has been used to explore deoxycholic acid (DCA) induced changes in cell signaling . DCA is a secondary bile acid implicated in numerous pathological conditions .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Einer der gängigen Synthesewege für 2-Methylcyclopentan-1,3-dion umfasst die Reaktion von 2-Butanon mit Diethyloxalat in Gegenwart von Natrium-Ethoxid. Das Reaktionsgemisch wird gekühlt und dann unter Rückfluss erhitzt, gefolgt von der Zugabe von Schwefelsäure zur Zersetzung des Gemisches. Das Produkt wird dann aus heißem Wasser kristallisiert .
Ein weiteres Verfahren umfasst die katalytische Reduktion von 2-Methylcyclopentan-1,3,5-trion über Platin, wobei 2-Methylcyclopentan-1,3-dion mit einer Ausbeute von 15 % erhalten wird .
Industrielle Produktionsverfahren
Die industrielle Produktion von 2-Methylcyclopentan-1,3-dion folgt in der Regel ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Einsatz von kontinuierlichen Reaktoren und optimierten Reaktionsbedingungen kann die Ausbeute und Reinheit verbessern. Das Produkt wird häufig durch Kristallisation und Destillation gereinigt.
Analyse Chemischer Reaktionen
Arten von Reaktionen
2-Methylcyclopentan-1,3-dion durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann zu den entsprechenden Carbonsäuren oxidiert werden.
Reduktion: Reduktionsreaktionen können das Diketon in die entsprechenden Alkohole umwandeln.
Substitution: Alkylierungsreaktionen können verschiedene Alkylgruppen an den Carbonylpositionen einführen.
Gängige Reagenzien und Bedingungen
Oxidation: Gängige Oxidationsmittel umfassen Kaliumpermanganat und Chromtrioxid.
Reduktion: Katalytische Hydrierung unter Verwendung von Platin- oder Palladiumkatalysatoren.
Substitution: Alkylhalogenide in Gegenwart einer Base wie Natriumhydrid.
Hauptprodukte
Oxidation: Carbonsäuren.
Reduktion: Alkohole.
Substitution: Alkylierte Derivate.
Wissenschaftliche Forschungsanwendungen
2-Methylcyclopentan-1,3-dion wird in verschiedenen wissenschaftlichen Forschungsanwendungen eingesetzt:
Chemie: Es dient als Synthon für die Synthese komplexer Naturstoffe und Pharmazeutika.
Biologie: Die Verbindung wird verwendet, um enzymkatalysierte Reaktionen und Stoffwechselwege zu untersuchen.
Industrie: Die Verbindung wird zur Herstellung von Duftstoffen, Aromen und anderen Feinchemikalien verwendet.
5. Wirkmechanismus
Der Wirkmechanismus von 2-Methylcyclopentan-1,3-dion beinhaltet seine Wechselwirkung mit verschiedenen molekularen Zielstrukturen. Die Verbindung kann als Substrat für Enzyme dienen, was zur Bildung verschiedener Produkte durch enzymatische Katalyse führt. Die beteiligten Pfade umfassen Oxidations-Reduktionsreaktionen und Substitutionsreaktionen, die für seine Rolle in der synthetischen Chemie und in biologischen Prozessen entscheidend sind .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
2-Methylcyclopentan-1,3,5-trion: Diese Verbindung hat eine zusätzliche Carbonylgruppe in der Position 5.
Cyclopentan-1,3-dion: Fehlt die Methylgruppe in der Position 2.
2-Methyl-1,3-cyclopentandion: Ein anderer Name für 2-Methylcyclopentan-1,3-dion.
Einzigartigkeit
2-Methylcyclopentan-1,3-dion ist einzigartig aufgrund seiner spezifischen Struktur, die es ihm ermöglicht, an einer Vielzahl von chemischen Reaktionen teilzunehmen. Seine Rolle als Schlüsselzwischenprodukt bei der Synthese von Steroiden und anderen komplexen Molekülen unterstreicht seine Bedeutung sowohl in der Forschung als auch in industriellen Anwendungen .
Eigenschaften
IUPAC Name |
2-methylcyclopentane-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O2/c1-4-5(7)2-3-6(4)8/h4H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXZILEQYFQYQCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)CCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30227309 | |
| Record name | 2-Methylcyclopentane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30227309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
765-69-5 | |
| Record name | 2-Methyl-1,3-cyclopentanedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=765-69-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methyl-1,3-cyclopentanedione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000765695 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-METHYL-1,3-CYCLOPENTANEDIONE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54458 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Methylcyclopentane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30227309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methylcyclopentane-1,3-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.048 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-METHYL-1,3-CYCLOPENTANEDIONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C9LG5VP01C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structure and molecular formula of 2-Methyl-1,3-cyclopentanedione?
A1: this compound (MCPD) has the molecular formula C6H8O2. Its structure consists of a five-membered cyclic ring containing two ketone groups at positions 1 and 3, and a methyl group substituted at position 2.
Q2: Is this compound generally found in its keto or enol form?
A2: this compound primarily exists in its enol form in the crystalline state, characterized by an O-H···O hydrogen bond that links molecules in chains along the [] direction. [, , ]
Q3: What are the common synthetic routes for obtaining this compound?
A3: this compound can be synthesized through several methods. Some common approaches include:
- Aluminum Chloride-Catalyzed Acylation: This method involves the acylation of succinic acid with propanoyl chloride in the presence of aluminum chloride (AlCl3) as a catalyst. []
- Cyclization of 4-Oxohexanoic Acid or Esters: Another route involves the cyclization of 4-oxohexanoic acid or its corresponding esters. []
- Cyclization of γ-Ketoesters: This method uses γ-ketoesters as starting materials to prepare cyclic diketones like this compound. []
Q4: How does the presence of the methyl group at position 2 influence the reactivity of this compound?
A4: The methyl group at position 2 introduces steric hindrance and influences the regioselectivity of reactions involving this compound. For instance, it enables selective C-alkylation reactions using tetraphenylstibonium methoxide, a reaction that is not observed with unsubstituted 1,3-cyclopentanedione. []
Q5: What are the common reactions that this compound can undergo?
A5: this compound displays diverse reactivity, participating in a variety of reactions, including:
- C-Alkylation: It undergoes selective C-alkylation at the alpha (α') and gamma (γ) positions under specific conditions. The choice of base, such as lithium diisopropylamide or lithium bistrimethylsilylamide, determines the regioselectivity of alkylation. [, ]
- Michael Addition: this compound acts as a Michael acceptor in 1,6-Michael additions with suitable dienones, a strategy employed in the total synthesis of 14-hydroxy steroids. []
- Condensation Reactions: It undergoes condensation reactions, for example, with 1,2,3,4-Tetrahydro-1-vinyl-1,6-naphthalenediol to produce estrone derivatives. []
- Perfluoroalkylation: Reactions with (perfluoroalkyl)-phenyliodonium triflates (FITS reagents) lead to both O- and C-perfluoroalkylation products. The ratio of these products depends on the reaction temperature. []
Q6: How does pressure affect the crystal structure of this compound?
A6: High-pressure X-ray diffraction studies reveal that this compound crystals exhibit anisotropic and nonlinear compression behavior under pressure. While the structure remains stable, the main changes involve compression of intermolecular distances, including the O···O hydrogen bond. []
Q7: What are the potential applications of this compound in organic synthesis?
A7: this compound serves as a versatile building block in organic synthesis, particularly for the construction of complex natural products and their analogs. Some notable applications include:
- Synthesis of 19-Norsteroids: It acts as a key precursor for the synthesis of 19-norsteroids, a class of steroid hormones with modified biological activity. []
- Construction of Cyclopentanoids: Its diverse reactivity makes it valuable for synthesizing various cyclopentanoid natural products. []
- Total Synthesis of Natural Products: It has been employed in the total synthesis of complex natural products, such as (-)-curcumanolide A and (-)-curcumalactone, highlighting its utility in constructing intricate molecular architectures. []
- Preparation of Estrone Derivatives: Its condensation reactions with appropriate dienes provide access to estrone derivatives, demonstrating its potential in steroid chemistry. []
Q8: Are there any computational studies on this compound?
A8: Yes, computational chemistry techniques have been employed to study the charge-density distribution and bonding characteristics of this compound. These studies utilize techniques like synchrotron X-ray diffraction data analysis, multipolar atom modeling, and density functional theory (DFT) calculations to gain insights into its electronic structure. [, ]
Q9: Has this compound been investigated in any catalytic reactions?
A9: While not directly involved as a catalyst itself, this compound participates in ring-expansion reactions catalyzed by hydrophobic vitamin B12 derivatives. These reactions transform this compound into 1,4-cyclohexanedione. [, ]
Q10: Are there any reported methods for preparing derivatives of this compound?
A10: Yes, several methods exist for preparing derivatives of this compound, including:
- Ketal Formation: this compound can be converted to its monoethylene ketal, a protected form useful in synthetic transformations where the diketone functionality needs to be masked. [, ]
- Regioselective Alkylation: As mentioned earlier, the use of strong bases allows for the selective introduction of alkyl groups at either the α' or γ positions. [, ]
- Perfluoroalkylation: Reactions with FITS reagents generate both O- and C-perfluoroalkylated derivatives, expanding the structural diversity accessible from this compound. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![[(2R,3R,4R,5R)-5,6-dihydroxy-2-[[(3R)-3-hydroxytetradecanoyl]amino]-1-oxo-4-phosphonooxyhexan-3-yl] (3R)-3-tetradecanoyloxytetradecanoate](/img/structure/B45114.png)
